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Docosatrienoic acid methyl ester

Cat. No.: B10769591
M. Wt: 348.6 g/mol
InChI Key: XRLCEUMZRRZTJT-UHFFFAOYSA-N
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Description

Contextualization within Polyunsaturated Fatty Acid Metabolism

Docosatrienoic acid is a polyunsaturated omega-3 fatty acid characterized by a 22-carbon chain. ontosight.ai Its metabolism is intricately linked to the broader pathways of polyunsaturated fatty acids (PUFAs). Very long-chain polyunsaturated fatty acids are recognized as crucial components of cell membranes and as precursors to bioactive molecules that regulate vital physiological processes in animals and humans. nih.gov An imbalance in these fatty acids can be associated with various health issues, including immunological and neurological conditions, as well as cardiovascular diseases. nih.gov

The biosynthesis of DTA occurs through the elongation and desaturation pathways of omega-3 and omega-6 fatty acids. nih.gov In the primary omega-3 pathway, alpha-linolenic acid (ALA, 18:3n-3) is elongated to form eicosatrienoic acid (ETA, 20:3n-3). nih.gov A subsequent elongation step, facilitated by a single ELO-type elongase, converts ETA into DTA (22:3n-3). nih.gov An alternative route exists within the omega-6 pathway where linoleic acid (LA, 18:2n-6) is elongated to eicosadienoic acid (EDA, 20:2n-6) and then to docosadienoic acid (DDA, 22:2n-6). nih.gov Desaturases can then convert these omega-6 fatty acids into their omega-3 counterparts, which can subsequently be elongated to DTA. nih.gov

Docosatrienoic acid methyl ester, being more lipid-soluble than its free acid form, is often preferred for use in certain scientific formulations. caymanchem.com

Historical Perspective of this compound Investigation

Historically, research into omega-3 fatty acids has predominantly focused on eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), largely due to their abundance in marine sources and their well-documented health benefits. nih.govnih.gov Consequently, other VLCPUFAs like docosatrienoic acid were often overlooked. nih.gov While the fundamental pathways of fatty acid biosynthesis have been understood for some time, with early studies on fatty acid interconversions dating back decades, the specific investigation into DTA and its methyl ester is a more recent development. nih.govnih.gov

A significant portion of the research identifying the distinct biological activities and potential therapeutic benefits of DTA, such as its anti-inflammatory and antitumor properties, has emerged in the 21st century. For instance, a 2021 study by Chen et al. was pivotal in highlighting that DTA possessed bioactivities comparable to the well-established DHA. nih.govnih.gov The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has been instrumental in identifying and quantifying this compound in various biological samples, including plant and marine organisms, further enabling its study. semanticscholar.orgcore.ac.uk

Rationale for Comprehensive Research on this compound

The primary impetus for the comprehensive investigation of this compound stems from the potential health benefits of its parent compound, DTA. Research has indicated that DTA exhibits potent anti-inflammatory and antitumor properties, in some cases comparable or even superior to DHA. nih.govresearchgate.net Studies have shown DTA to have strong antioxidant and pro-apoptotic effects in human breast cancer cells. nih.gov Furthermore, it has demonstrated significant anti-inflammatory effects in human macrophages. nih.gov These findings suggest a potential role for DTA in the prevention and management of inflammatory conditions and certain cancers, warranting further in-depth studies. nih.govresearchgate.net

Another key driver for research is the exploration of sustainable sources for this valuable fatty acid. As natural sources of DTA are not abundant, significant research has been directed towards metabolic engineering to produce it in oilseed crops. nih.gov Successful engineering of Brassica carinata to produce high levels of DTA has demonstrated the feasibility of creating a sustainable, plant-based source of this beneficial fatty acid, opening up possibilities for its use in nutraceuticals and cosmetics. nih.gov The study of this compound is crucial for the extraction, purification, and analysis of DTA from these novel sources.

Scope and Organization of Research on this compound

The research landscape for this compound can be broadly organized into three interconnected areas:

Biosynthesis and Production: This area focuses on elucidating the metabolic pathways involved in the synthesis of DTA in various organisms. A significant component of this research is in the field of biotechnology and metabolic engineering, with the goal of developing genetically modified plants and microorganisms capable of producing high yields of DTA. nih.gov

Analytical Chemistry and Characterization: This research is centered on the development and refinement of methods for the detection, identification, and quantification of this compound. Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the predominant technique used for this purpose. semanticscholar.orgresearchgate.netcustoms.go.jp These analytical methods are essential for quality control in production processes and for studying the distribution of DTA in biological systems.

Biological Activity and Potential Applications: This is a rapidly growing area of research focused on understanding the physiological effects of DTA. In vitro studies using cell cultures are common for investigating its anti-inflammatory, antioxidant, and antitumor activities. nih.gov This research aims to uncover the mechanisms of action of DTA and to provide a scientific basis for its potential applications in human health and nutrition. nih.govresearchgate.net

Chemical Compound Information

Compound NameSynonymsMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundcis-13,16,19-Docosatrienoic Acid methyl ester; SFE 23:3C23H40O2348.6108698-01-7
8,11,14-Docosatrienoic acid, methyl ester-C23H40O2348.5656847-02-0
Docosatrienoic acidDTA; (13Z,16Z,19Z)-docosa-13,16,19-trienoic acidC22H34O2-28845-86-5
Alpha-linolenic acidALA; (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acidC18H30O2278.43463-40-1
Linoleic acidLA; (9Z,12Z)-octadeca-9,12-dienoic acidC18H32O2280.4560-33-3
Eicosapentaenoic acidEPA; (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acidC20H30O2302.4510417-94-4
Docosahexaenoic acidDHA; (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acidC22H32O2328.496217-54-5
Eicosatrienoic acidETAC20H32O2304.517046-56-9
Eicosadienoic acidEDAC20H34O2306.52091-26-1
Docosadienoic acidDDAC22H38O2334.57363-42-0

Research Findings on this compound and Related Compounds

CompoundResearch AreaKey FindingReference
Docosatrienoic acid (DTA)BiosynthesisSynthesized from alpha-linolenic acid (ALA) via elongation. nih.gov
Docosatrienoic acid (DTA)Biological ActivityExhibits anti-inflammatory and antitumor properties comparable to DHA. nih.govnih.gov
Docosatrienoic acid (DTA)Biological ActivityShows strong antioxidant and pro-apoptotic effects in human breast cancer cells. nih.gov
This compoundAnalytical ChemistryIdentified and quantified in plant extracts using GC-MS. semanticscholar.org
Docosatrienoic acid (DTA)BiotechnologySuccessfully produced in genetically engineered Brassica carinata. nih.gov
This compoundPhysicochemical PropertiesMore lipid-soluble than its free acid form. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H40O2 B10769591 Docosatrienoic acid methyl ester

Properties

Molecular Formula

C23H40O2

Molecular Weight

348.6 g/mol

IUPAC Name

methyl docosa-2,4,6-trienoate

InChI

InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h17-22H,3-16H2,1-2H3

InChI Key

XRLCEUMZRRZTJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC=CC=CC=CC(=O)OC

Origin of Product

United States

Natural Occurrence and Biological Distribution of Docosatrienoic Acid Methyl Ester

Identification in Marine Organisms

Marine ecosystems are a rich source of diverse fatty acids, including long-chain polyunsaturated fatty acids like DTA. ifremer.frnih.gov The analysis of marine lipids frequently involves the conversion of these acids to their methyl esters to characterize the fatty acid profile of an organism. mun.canih.gov

Algal Sources and Primary Producers of Docosatrienoic Acid Methyl Ester

Microalgae are the primary producers in most marine food webs and are the original source of many polyunsaturated fatty acids. ifremer.fr While major PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-documented, a vast array of other fatty acids are also synthesized by these organisms. ifremer.fr The fatty acid composition of algae is a key chemotaxonomic tool used to differentiate various species. ifremer.fr Studies on the fatty acid methyl esters (FAMEs) from red algae of the Gracilaria genus, for instance, have identified a wide range of compounds, although the most abundant is typically the methyl ester of palmitic acid. core.ac.uk The specific detection of this compound in algal sources points to the de novo synthesis of its parent fatty acid at the base of the marine food chain.

Accumulation and Lipid Profiling in Aquatic Fauna

Docosatrienoic acid, detected as its methyl ester, is a component of the lipid profiles of various marine animals. Aquatic fauna accumulate fatty acids through their diet, which reflects in their tissue composition. nih.gov For example, lipid analysis of marine invertebrates like sponges has revealed a variety of fatty acid methyl esters, including unique and modified structures. nih.gov In fish, fatty acid signatures are used as a tool to understand trophic connections and dietary history. nih.gov The analysis of tissues from tuna and sharks has identified numerous fatty acids as their methyl ester derivatives, providing insight into their metabolic state and feeding patterns. nih.gov

Role of Diet in this compound Bioconcentration

The fatty acid composition of a marine animal is directly influenced by its diet. Heterotrophic organisms cannot synthesize certain essential fatty acids de novo and must obtain them from the primary producers they consume, either directly or indirectly. ifremer.fr Therefore, the presence of this compound in the lipid profile of an aquatic animal indicates the bioconcentration of the parent fatty acid up the food web. The distinct fatty acid profiles, including the presence of specific FAMEs like this compound, can be used to trace the flow of dietary material from primary producers like algae to higher trophic levels, such as fish and marine mammals. nih.gov

Presence in Terrestrial Biological Systems

While more prominent in marine environments, docosatrienoic acid and its derivatives are also found in terrestrial systems.

Detection in Select Plant Lipid Extracts

Certain terrestrial plants have been found to contain docosatrienoic acid, which is identified as its methyl ester during analysis. A GC-MS analysis of oil from Sudanese Arachis hypogaea L. (peanut) identified 8,11,14-Docosatrienoic acid, methyl ester as a minor component, constituting 0.33% of the total identified compounds. wjpls.org Similarly, efforts in metabolic engineering have successfully produced significant quantities of docosatrienoic acid (specifically 22:3n-3) in the oilseed crop Brassica carinata. nih.gov In these engineered plants, DTA reached levels of up to 20% of the total fatty acids in seeds, demonstrating the potential for terrestrial plant sources to be significant producers of this fatty acid. nih.gov

Microbial Production and Secretion of this compound

Microorganisms, including bacteria and cyanobacteria, are known producers of a wide array of bioactive compounds, including fatty acids. Some studies have identified the production of fatty acid methyl esters by bacteria. For instance, research on a coral-associated bacterium, Pseudomonas aeruginosa, showed it produces aromatic FAMEs. nih.gov While this specific study did not identify this compound, it highlights the capability of bacteria to naturally produce FAMEs. nih.gov Furthermore, methanolic extracts from cyanobacteria like Oscillatoria sancta have been shown to contain a variety of fatty acids and their methyl esters, which contribute to their biological activities. ekb.eg

Compound and Source Data

Compound NameIsomerSource OrganismEnvironmentPercentage/NoteReference
8,11,14-Docosatrienoic acid, methyl ester8,11,14Arachis hypogaea L. (Peanut)Terrestrial0.33% of oil components wjpls.org
Docosatrienoic acid (as methyl ester)13,16,19 (n-3)Brassica carinata (Engineered)Terrestrial~20% of total fatty acids in T3 seeds nih.gov

Occurrence in Animal Tissues and Biofluids (Excluding Human Clinical Samples)

Detailed research into the endogenous presence of this compound within specific animal tissues and circulatory systems has yielded limited direct findings. While some fatty acid methyl esters have been identified as naturally occurring signaling molecules, such as methyl palmitate in the rat pancreas, the specific investigation into this compound has not produced similar concrete evidence.

Tissue-Specific Distribution of this compound in Model Organisms

The search for naturally occurring this compound in the tissues of common model organisms like rats, mice, or fish has not yielded quantitative data. Studies involving the analysis of fatty acid profiles in these animals almost invariably employ a process called transesterification. This chemical reaction converts the fatty acids present in the tissue into their methyl ester forms to facilitate analysis. Consequently, the detection of this compound in these analyses confirms the presence of the parent docosatrienoic acid in the tissue, but not the natural existence of the methyl ester itself.

While studies have confirmed the enzymatic capability of some animal tissues to produce FAMEs, specific data quantifying endogenous levels of this compound in tissues such as the liver, brain, muscle, or adipose tissue of model organisms are currently absent from published scientific literature.

Table 1: Documented Endogenous Occurrence of this compound in Tissues of Model Organisms

No data is currently available in the scientific literature to populate this table.

Levels of this compound in Non-Human Circulatory Systems

The investigation into the presence of this compound in non-human circulatory systems, such as blood plasma, serum, or the hemolymph of invertebrates, mirrors the challenges found in tissue analysis. While studies have documented the presence of various fatty acid methyl esters in the hemolymph of insects, none have specifically identified this compound.

Similarly, analyses of blood from vertebrate models typically measure the total fatty acid profile after conversion to FAMEs. For instance, studies on rats have demonstrated that while the enzymatic machinery to create FAMEs exists in the blood, the baseline endogenous levels of specific FAMEs, including this compound, have not been reported.

Table 2: Reported Levels of Endogenous this compound in Non-Human Circulatory Systems

No data is currently available in the scientific literature to populate this table.

Comparative Analysis of this compound Distribution Across Phyla

A comparative analysis of the distribution of naturally occurring this compound across different animal phyla is severely hampered by the lack of foundational data. While marine organisms, particularly those from the phylum Porifera (sponges), are known for their vast and often unique diversity of fatty acids, direct evidence for endogenous this compound is still missing.

Sponges have been shown to contain a wide array of unusual fatty acids, which are analyzed as their methyl esters. This suggests that if endogenous this compound exists in the animal kingdom, sponges could be a potential candidate group for its discovery. However, current research has not yet confirmed this hypothesis. Similarly, while FAMEs have been detected in insects (phylum Arthropoda), specific identification of this compound has not been made. Without confirmed data points from various phyla, a meaningful comparative analysis is not possible.

Table 3: Comparative Distribution of Endogenous this compound Across Animal Phyla

No confirmed reports of endogenous this compound are available to conduct a comparative analysis across phyla.

Biosynthesis and Metabolic Pathways of Docosatrienoic Acid Methyl Ester

De Novo Synthesis and Elongation/Desaturation Pathways of Docosatrienoic Acid

The synthesis of docosatrienoic acid is not a de novo process in the strictest sense but rather an extension of the primary fatty acid synthesis pathways that produce palmitic acid (16:0) and stearic acid (18:0). researchgate.net From these saturated fatty acids, a coordinated series of enzymatic reactions involving elongases and desaturases leads to the formation of various polyunsaturated fatty acids (PUFAs), including DTA. nih.gov The biosynthesis of DTA can proceed through both the omega-3 and omega-6 pathways. nih.gov

In the omega-3 pathway, α-linolenic acid (ALA, 18:3n-3) is elongated to eicosatrienoic acid (ETA, 20:3n-3), which is then further elongated to produce docosatrienoic acid (DTA, 22:3n-3). nih.gov Alternatively, the omega-6 pathway can contribute to DTA synthesis. Linoleic acid (LA, 18:2n-6) is first elongated to eicosadienoic acid (EDA, 20:2n-6) and then to docosadienoic acid (DDA, 22:2n-6). nih.gov LA can also be converted to ALA by a desaturase, and EDA can be desaturated to ETA, both of which can then be shunted into the DTA synthesis pathway. nih.gov

Key Enzymes in Docosatrienoic Acid Biogenesis (e.g., Elongases, Desaturases)

The biosynthesis of DTA is critically dependent on the activity of two main classes of enzymes: fatty acid elongases and fatty acid desaturases. nih.govnih.gov These enzymes work in a coordinated fashion to introduce double bonds and extend the carbon chain of fatty acid precursors. nih.gov

Elongases: These enzymes are responsible for increasing the length of the fatty acid carbon chain, typically by adding two carbon units. youtube.com The elongation process occurs in the endoplasmic reticulum and involves a four-step cycle. researchgate.net Several elongase enzymes (ELOVLs) have been identified, each with specific substrate preferences. For instance, a study on the metabolic engineering of Brassica carinata identified an ELO-type elongase, EhELO1, from Echium hyemalis as being capable of elongating both ETA to DTA and EDA to DDA. nih.gov

Desaturases: These enzymes introduce double bonds at specific positions in the fatty acid chain, converting saturated fatty acids into unsaturated ones and increasing the degree of unsaturation in PUFAs. nih.gov They are located in the endoplasmic reticulum membrane in eukaryotes. nih.gov Different desaturases exhibit distinct positional specificities. For example, a Δ12-desaturase is responsible for converting oleic acid to linoleic acid, a crucial step in the PUFA synthesis pathway. frontiersin.org In the context of DTA synthesis, specific ω3 desaturases, such as CpDesX and PiO3, play a role in converting ω6 fatty acids to their ω3 counterparts, thereby funneling intermediates into the DTA pathway. nih.gov

A summary of key enzymes and their roles in DTA biogenesis is presented in the table below.

Enzyme ClassSpecific Enzyme ExampleFunctionOrganism/System Studied
ElongaseEhELO1Elongates ETA to DTA and EDA to DDABrassica carinata (genetically engineered)
DesaturaseCpDesXDesaturates LA to ALABrassica carinata (genetically engineered)
DesaturasePiO3Converts ω6-VLCPUFAs to ω3-VLCPUFAsBrassica carinata (genetically engineered)

Precursor Fatty Acids and Metabolic Fluxes Towards Docosatrienoic Acid Formation

The primary precursors for DTA synthesis are the essential fatty acids, linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3). nih.gov The metabolic flux through either the omega-6 or omega-3 pathway towards DTA is influenced by the availability of these precursors and the relative activities of the elongase and desaturase enzymes. nih.govnih.gov

In engineered Brassica carinata, the expression of different combinations of elongase and desaturase genes significantly altered the fatty acid profile. For instance, the co-expression of the elongase EhELO1 and the desaturase CpDesX led to a higher level of DTA compared to the expression of EhELO1 alone. nih.gov This was attributed to the increased availability of ALA, the direct precursor for the omega-3 pathway leading to DTA, due to the desaturation of LA by CpDesX. nih.gov Further introduction of another ω3 desaturase, PiO3, which converts EDA to ETA, resulted in an even greater accumulation of DTA, highlighting the importance of precursor supply in dictating the final product yield. nih.gov

The table below illustrates the impact of different enzyme combinations on the fatty acid profile in genetically engineered Brassica carinata.

Transgenic LineKey Enzymes ExpressedPrecursor Flux EnhancementResulting Change in DTA Levels
Bc-1EhELO1Baseline elongationDTA produced
Bc-2EhELO1, CpDesXIncreased ALA from LAHigher DTA than DDA
Bc-4EhELO1, CpDesX, PiO3Increased ETA from EDAFurther increase in DTA

Regulation of Docosatrienoic Acid Synthesis in Cellular Systems (Non-Human)

The synthesis of DTA and other VLCPUFAs is a tightly regulated process influenced by various factors at the cellular level. In a mouse model of mitochondrial complex I deficiency, tissue-specific regulation of fatty acid metabolism was observed. nih.gov While the liver favored fatty acid oxidation, the heart showed an upregulation of fatty acid synthesis. nih.gov This suggests that the metabolic state of the cell and the specific energy requirements of a tissue can dictate the direction of fatty acid metabolism, including the synthesis of long-chain fatty acids.

Furthermore, the regulation of the enzymes involved is crucial. The expression and activity of elongases and desaturases can be modulated by various signaling pathways and transcriptional regulators. nih.gov While specific regulatory mechanisms for DTA synthesis are not extensively detailed in the provided search results, the general principles of fatty acid metabolism regulation likely apply.

Mechanisms of Methyl Esterification for Docosatrienoic Acid Methyl Ester Formation

This compound is formed through the process of methyl esterification, where a methyl group is added to the carboxyl group of docosatrienoic acid. This conversion is significant as the methyl ester form is more lipid-soluble than the free acid. caymanchem.com The esterification can be achieved through various chemical methods in a laboratory setting, often involving acid or base catalysis. organic-chemistry.orgnih.gov

Subcellular Localization of this compound Synthesis Machinery

The synthesis of the precursor, docosatrienoic acid, primarily occurs in the endoplasmic reticulum, where the elongase and desaturase enzymes are located. researchgate.netnih.gov The subsequent methyl esterification would likely also occur in a cellular compartment where both the fatty acid substrate and the necessary enzymes are present.

Physiological Roles of Methyl Esterification in Lipid Homeostasis (In Vitro and Animal Models)

The esterification of fatty acids to form fatty acid methyl esters (FAMEs) is not a prominent biological pathway, but evidence from in vitro and animal studies suggests that these molecules can be formed endogenously and may participate in lipid homeostasis. The formation of FAMEs can occur in the body, particularly after exposure to methanol (B129727), and these compounds have been detected in the tissues of rats, including the pancreas, liver, and brown fat, even without methanol exposure, indicating some level of endogenous formation. nih.gov The presence of FAMEs in human plasma has been found to correlate with liver disease, although the specific metabolic pathways leading to their production in this context are not yet fully understood. nih.gov

In vitro studies have begun to uncover potential functional roles for FAMEs. For instance, certain fatty acid esters, such as methyl palmitate, have been identified as naturally occurring activators of peroxisome proliferator-activated receptors (PPARs). nih.gov PPARs are a group of nuclear receptors that play critical roles in the regulation of lipid and carbohydrate metabolism. The activation of these receptors by a FAME suggests that methyl esterification could be a mechanism for controlling the concentration of free fatty acids and influencing metabolic pathways. nih.gov

Animal models have demonstrated that externally applied FAMEs can be absorbed and metabolized. When methyl oleate (B1233923) or methyl palmitoleate (B1233929) were applied topically to the skin of neonatal mice, they were found to penetrate into the living cells of the epidermis and become incorporated into endogenous lipids. nih.gov Specifically, the applied methyl esters led to significant changes in the fatty acid composition of acylglucosylceramide and phosphatidylethanolamine. nih.gov This indicates that once the methyl ester is hydrolyzed, the resulting fatty acid is available for metabolic processes, including incorporation into complex structural and signaling lipids. This metabolic integration highlights a potential role for methyl esterification in modifying the lipid composition of cellular membranes and, consequently, their function.

Catabolism and Degradation Pathways of this compound

The catabolism of this compound first requires the cleavage of the ester bond to release the free fatty acid, docosatrienoic acid, and methanol. This hydrolysis step is essential for the subsequent degradation of the fatty acid chain for energy production. The primary catabolic pathway for fatty acids is beta-oxidation. wikipedia.orglibretexts.org

Beta-Oxidation of this compound and its Energetic Implications

Once hydrolyzed from its methyl ester form, docosatrienoic acid (22:3) undergoes beta-oxidation. As a very-long-chain fatty acid (VLCFA), defined as having 22 or more carbons, its initial breakdown occurs in the peroxisomes. wikipedia.orgontosight.ai In peroxisomes, a series of enzymatic reactions shortens the long carbon chain. reactome.org This initial oxidation continues until the fatty acid is reduced to a medium-chain length, such as octanoyl-CoA, at which point it is transported to the mitochondria for the remainder of the oxidation process. wikipedia.orgreactome.org

In the mitochondria, the shortened fatty acyl-CoA enters the conventional beta-oxidation spiral. libretexts.org Each cycle of beta-oxidation involves four enzymatic steps that cleave a two-carbon unit in the form of acetyl-CoA from the fatty acid chain. wikipedia.orgnih.gov This process also generates the reducing equivalents FADH₂ (flavin adenine (B156593) dinucleotide) and NADH (nicotinamide adenine dinucleotide). nih.gov

For docosatrienoic acid (C22:3), the presence of three double bonds requires additional isomerase and reductase enzymes to reconfigure the bonds into the correct position and conformation for the beta-oxidation enzymes to act. The complete oxidation of one molecule of docosatrienoic acid yields a significant amount of ATP, reflecting the high energy density of long-chain fatty acids. The theoretical energetic yield can be calculated based on the products of beta-oxidation and the subsequent oxidation of acetyl-CoA in the citric acid cycle.

Table 1: Theoretical ATP Yield from the Complete Oxidation of Docosatrienoic Acid (C22:3)

Metabolic ProcessProductsATP Yield per ProductTotal ATP
Activation ---2
Beta-Oxidation
10 Cycles of β-oxidation11 Acetyl-CoA--
10 NADH2.525
10 FADH₂1.515
Adjustments for double bondsRequires isomerase/reductase--3.5*
Citric Acid Cycle
11 Acetyl-CoA enter the cycle33 NADH2.582.5
11 FADH₂1.516.5
11 GTP (ATP equivalent)111
Total Gross ATP 146.5
Net ATP Yield 144.5

Note: The processing of each double bond in an unsaturated fatty acid bypasses one FAD-dependent dehydrogenation step (reducing FADH₂ yield by 1) and may require ATP-dependent enzymes for bond rearrangement. The value is an estimate and can vary based on the specific enzymes used. The calculation assumes 2.5 ATP per NADH and 1.5 ATP per FADH₂.

Alternative Metabolic Fates of this compound

Beyond complete oxidation for energy, the docosatrienoic acid released from its methyl ester can follow several other metabolic routes. A primary alternative fate is its incorporation into more complex lipid structures. nih.govresearchgate.net Studies with other fatty acids have shown that they are readily esterified into cellular triacylglycerols (for energy storage) and phospholipids (B1166683) (as structural components of cell membranes). researchgate.net The incorporation of docosatrienoic acid into phospholipids could influence membrane fluidity, permeability, and the function of membrane-bound proteins.

Furthermore, docosatrienoic acid, as an omega-3 polyunsaturated fatty acid, can serve as a precursor for the synthesis of bioactive lipid mediators. researchgate.netontosight.ai These signaling molecules are involved in regulating inflammation and other physiological processes. Research has noted that docosatrienoic acid possesses anti-inflammatory and anti-tumor properties, suggesting that its metabolic derivatives may play roles in cellular signaling and modulation of disease pathways. researchgate.netnih.gov

Role of Specific Esterases in this compound Hydrolysis (In Vitro)

The initial and obligatory step for the metabolism of this compound is its hydrolysis into free docosatrienoic acid and methanol. This reaction is catalyzed by a class of enzymes known as esterases or hydrolases. ncert.nic.in While research specifically targeting the hydrolysis of this compound is limited, in vitro studies on other long-chain fatty acid methyl esters provide insight into the types of enzymes involved.

Research has identified long-chain fatty acid methyl ester hydrolase activity in various mammalian tissues, including the liver and heart, and within different subcellular compartments like microsomes and mitochondria. nih.gov Another study in E. coli identified the enzyme BioH as being responsible for the hydrolysis of medium-chain length FAME derivatives. oup.com These findings suggest that cells possess a range of esterases with varying specificities that could potentially hydrolyze this compound, thereby releasing the fatty acid for further metabolism.

Table 2: Examples of In Vitro Studies on Fatty Acid Methyl Ester Hydrolase Activity

Enzyme/Activity SourceSubstrate(s) StudiedKey FindingsReference
Mammalian Tissues (Rat Liver, Myocardium; Ehrlich Tumor Cells)Methyl esters of palmitic, stearic, and oleic acidsHydrolase activity was present in various cell fractions, including microsomes, mitochondria, and cell nuclei. nih.gov
Escherichia coli12-hydroxydodecanoic acid methyl ester, dodecanedioic acid monomethyl esterThe hydrolase BioH was identified as the key enzyme responsible for the hydrolysis of medium-chain FAME derivatives. oup.com
Candida rugosa Lipase (B570770)Acid oil (containing acylglycerols and free fatty acids)Used in a two-step process to first hydrolyze acylglycerols and then esterify free fatty acids to FAMEs, demonstrating the reversibility of the reaction. researchgate.net

Biological Activities and Mechanistic Studies of Docosatrienoic Acid Methyl Ester Preclinical Investigations

Modulation of Cellular Signaling Pathways by Docosatrienoic Acid Methyl Ester

Preclinical investigations have highlighted the ability of docosatrienoic acid and its methyl ester to influence critical signaling cascades involved in inflammation and cellular regulation. These studies provide a foundational understanding of its mechanism of action at the molecular level.

Impact on Inflammatory Mediator Production (e.g., Cytokine Expression, Chemokine Release in Cell Lines and Animal Models)

Docosatrienoic acid (DTA), the free acid form of the methyl ester, has demonstrated significant anti-inflammatory properties in cellular models. nih.gov A key study investigating its effects on human THP-1 monocyte-derived macrophages found that DTA potently suppresses the expression of several pro-inflammatory mediators. nih.gov This includes a marked reduction in key cytokines and a chemokine that are central to the inflammatory response. nih.gov

Specifically, treatment with DTA led to a decrease in the protein expression levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interferon-γ (IFN-γ), and Tumor Necrosis Factor-α (TNF-α). nih.gov Furthermore, the production of Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine responsible for recruiting monocytes to sites of inflammation, was also significantly lowered. nih.gov These findings suggest that docosatrienoic acid can directly temper the inflammatory environment by inhibiting the production of these crucial signaling molecules. nih.gov Network pharmacology analyses of complex herbal formulations containing 8,11,14-docosatrienoic acid methyl ester also predict its involvement in inflammatory response and related signaling pathways, such as the TNF signaling pathway. cjnmcpu.comnih.gov

Table 1: Effect of Docosatrienoic Acid (DTA) on Pro-inflammatory Mediator Expression in Human Macrophages

Inflammatory MediatorEffect of DTA TreatmentCell ModelSource
Interleukin-1β (IL-1β)Lowered protein expressionHuman THP-1 Macrophages nih.gov
Interleukin-6 (IL-6)Lowered protein expressionHuman THP-1 Macrophages nih.gov
Interferon-γ (IFN-γ)Lowered protein expressionHuman THP-1 Macrophages nih.gov
Tumor Necrosis Factor-α (TNF-α)Lowered protein expressionHuman THP-1 Macrophages nih.gov
Monocyte Chemoattractant Protein-1 (MCP-1)Lowered protein expressionHuman THP-1 Macrophages nih.gov

Regulation of Eicosanoid Biosynthesis and Related Lipid Mediators in Vitro

The compound directly modulates pathways involved in the synthesis of eicosanoids, which are potent lipid signaling molecules that regulate inflammation. Specifically, cis-13,16,19-Docosatrienoic acid methyl ester has been shown to inhibit the binding of [3H]-Leukotriene B4 ([3H]-LTB4) to its receptors on porcine neutrophils. medchemexpress.commedchemexpress.com LTB4 is a powerful eicosanoid known for its pro-inflammatory and chemoattractant capabilities. The inhibition of its binding suggests a mechanism by which the compound can interfere with a critical step in the inflammatory cascade initiated by this lipid mediator. medchemexpress.commedchemexpress.com

Table 2: Inhibition of Leukotriene B4 (LTB4) Binding by this compound

CompoundActivityConcentrationSystemSource
cis-13,16,19-Docosatrienoic acid methyl esterInhibits binding of [3H]-LTB45 µMPorcine Neutrophils medchemexpress.commedchemexpress.com

Influence on Nuclear Receptors (e.g., PPARs) and Transcription Factor Activation in Cellular Systems

While direct studies on this compound's interaction with nuclear receptors are limited, research on structurally similar omega-3 fatty acids provides significant context. Peroxisome proliferator-activated receptors (PPARs) are transcription factors that play vital roles in lipid metabolism and inflammation and are known to be regulated by fatty acids. nih.gov For instance, the related omega-3 fatty acid Docosahexaenoic acid (DHA) has been shown to exert effects through PPAR-γ. nih.gov Studies indicate DHA can act as a PPAR-γ agonist, promoting oligodendrocyte differentiation and counteracting inflammation-induced maturational arrest. nih.gov Conversely, in certain contexts like colon tumor cells, DHA has been found to act as a PPAR antagonist, suppressing gene expression. nih.gov These findings suggest that the influence of fatty acids on PPARs can be cell-type specific. nih.gov Given that docosatrienoic acid is also a long-chain omega-3 fatty acid, it is plausible that it shares the ability to modulate PPAR activity, although further direct investigation is required to confirm this. nih.gov

Effects of this compound on Cellular Proliferation and Apoptosis (In Vitro Cancer Models)

In the context of oncology, docosatrienoic acid has shown promise in preclinical models by inhibiting the growth of cancer cells and promoting programmed cell death.

Inhibition of Cancer Cell Growth and Viability in Culture

Research has demonstrated the antitumor potential of Docosatrienoic acid (DTA) against human cancer cell lines. nih.gov When compared with the well-studied omega-3 fatty acid DHA, DTA exhibited comparable or even superior antitumor effects against human breast cancer cell lines SK-BR-3 and MDA-MB-231. nih.gov This suggests a potent ability to inhibit the growth and viability of these cancer cells. nih.gov In contrast, one study noted that DTA showed no significant cytotoxicity in B16F10 mouse melanoma cells at concentrations up to 15 µM, indicating a potential for selective activity depending on the cancer type. mdpi.com Additionally, various extracts from plants like Brassica species, which have been identified to contain this compound, are known to possess antiproliferative and anticancer properties. mdpi.com

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis) by this compound

A critical aspect of anticancer activity is the ability to induce programmed cell death in malignant cells. Docosatrienoic acid (DTA) has been shown to be a potent inducer of apoptosis. nih.gov In a comparative study, DTA elicited significantly stronger pro-apoptotic effects in breast cancer cells than DHA, a fatty acid known for its ability to induce apoptosis. nih.govplos.org The mechanisms by which related omega-3 fatty acids like DHA induce apoptosis often involve the generation of reactive oxygen species (ROS) and the activation of key executioner proteins like caspases, particularly caspase 8. plos.org Network pharmacology analyses of extracts containing 8,11,14-docosatrienoic acid methyl ester also predict involvement in the regulation of apoptosis and the activation of cysteine-type endopeptidases (caspases). nih.gov While the precise apoptotic pathways triggered by this compound require more detailed elucidation, the existing evidence strongly points to its capacity to activate these essential cell death programs in cancer cells. nih.gov

Cell Cycle Arrest Mechanisms Mediated by this compound

Preclinical investigations into the specific mechanisms of cell cycle arrest mediated by this compound are not extensively available in the current scientific literature. While its parent compound, docosatrienoic acid (DTA), has been noted for its potential antitumor properties, detailed studies elucidating the direct effects of the methyl ester form on cell cycle progression, including its influence on cyclins, cyclin-dependent kinases (CDKs), and checkpoint controls, have not been identified in the reviewed preclinical data.

Neurobiological and Retinal Implications of this compound (Animal Models and Cell Lines)

Integration into Neuronal Membrane Lipids and its Functional Consequences

Specific studies detailing the integration of this compound into neuronal membrane lipids and the direct functional consequences thereof are limited. Generally, the esterified forms of fatty acids, like this compound, are more lipid-soluble than their free acid counterparts, which may suggest a different profile of incorporation into cellular membranes. However, dedicated research on how this compound specifically influences neuronal membrane properties such as fluidity, permeability, and the function of embedded proteins is not prominently featured in available preclinical studies.

Influence on Neurogenesis, Synaptic Plasticity, and Neuronal Survival

There is a lack of specific preclinical data on the direct influence of this compound on neurogenesis, synaptic plasticity, and neuronal survival. While omega-3 fatty acids, as a class, are known to be crucial for brain development and function, the specific role of this compound in these complex processes has not been a focus of the available research. Studies on its impact on the expression of neurotrophic factors, dendritic branching, or the formation and function of synapses are not detailed in the current body of scientific literature.

Role of this compound in Retinal Photoreceptor Structure and Function

Immunomodulatory Properties of this compound (In Vitro and Animal Studies)

Effects on Immune Cell Activation, Differentiation, and Phagocytosis

This compound is recognized as the ester form of docosatrienoic acid, a rare omega-3 fatty acid. nih.gov Its increased lipid solubility may make it preferable in certain experimental formulations compared to the free acid. nih.gov

Preclinical evidence points to a specific immunomodulatory role for this compound. In studies involving porcine neutrophils, it has been shown to inhibit the binding of leukotriene B4 (LTB4), a potent lipid mediator of inflammation. nih.govresearchgate.netresearchgate.net This inhibitory action suggests a potential anti-inflammatory effect by interfering with LTB4-mediated signaling, which is crucial for neutrophil activation and recruitment to sites of inflammation.

While its parent compound, docosatrienoic acid, has demonstrated anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines in human macrophage cell lines, specific studies on the effects of the methyl ester form on the broader aspects of immune cell activation, differentiation, and phagocytosis are not extensively detailed in the available literature. nih.gov The general mechanism for omega-3 fatty acids involves their incorporation into immune cell membranes, which can alter membrane fluidity and modulate intracellular signaling pathways. nih.gov

Table 1: Preclinical Immunomodulatory Findings for this compound

Model System Finding Implication Reference(s)
Porcine NeutrophilsInhibits [³H]-LTB₄ binding at a concentration of 5 µM.Potential anti-inflammatory activity by antagonizing the LTB4 receptor. nih.govresearchgate.netresearchgate.net

Modulation of Adaptive and Innate Immune Responses in Model Organisms

The immune system, a complex network of cells and proteins, defends the body against infection. It is broadly divided into the innate and adaptive immune systems. The innate system provides a general, non-specific defense, while the adaptive system mounts a targeted response to specific pathogens, retaining a memory of them for future encounters. nih.govnih.gov

Preclinical evidence suggests that docosatrienoic acid and its ester may modulate components of the immune system. Specifically, docosatrienoic acid has been shown to inhibit the binding of leukotriene B4 (LTB4) to its receptors on pig neutrophils. caymanchem.com Neutrophils are a key component of the innate immune system, and LTB4 is a potent inflammatory mediator. By antagonizing the LTB4 receptor, docosatrienoic acid may exert anti-inflammatory effects. caymanchem.comnih.gov

While direct studies on the effect of this compound on adaptive immunity are scarce, research on other omega-3 polyunsaturated fatty acids (PUFAs) has demonstrated their ability to influence adaptive immune responses, including lymphocyte proliferation and cytokine production. nih.gov Given the structural similarities, it is plausible that this compound could have similar immunomodulatory properties, although this requires further investigation.

Antioxidant and Redox Homeostasis Regulation by this compound (Cellular and Animal Models)

Redox homeostasis is the delicate balance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products through antioxidant defense systems. An imbalance can lead to oxidative stress, a condition implicated in numerous diseases.

Direct Scavenging of Reactive Oxygen and Nitrogen Species by this compound

There is limited direct evidence for the scavenging of reactive oxygen and nitrogen species by this compound. However, a study on its parent compound, docosatrienoic acid (DTA), showed mild antioxidant properties at higher concentrations. nih.gov Other related fatty acid methyl esters have also been reported to possess antioxidant activity. nih.gov For instance, essential oil containing 8, 11, 14-docosatrienoic acid exhibited significant free radical scavenging activity against DPPH and ABTS radicals. nih.gov This suggests a potential, though likely not primary, role in directly neutralizing these damaging molecules.

Upregulation of Endogenous Antioxidant Defense Systems by this compound

While direct studies on this compound are not available, research on the structurally similar omega-3 PUFA, docosahexaenoic acid (DHA), provides a potential mechanistic framework. DHA has been shown to preserve cellular redox status by promoting the transcriptional regulation of cellular antioxidants through the activation of the Nrf2 pathway. It is plausible that docosatrienoic acid and its methyl ester could exert similar effects, thereby bolstering the cell's intrinsic antioxidant capabilities. However, this hypothesis requires experimental validation.

Membrane Bioreactivity and Lipid Raft Interactions of this compound

The cell membrane is a dynamic structure that is crucial for cellular function, and its composition can significantly influence cellular processes.

Incorporation and Distribution of this compound within Cellular Membranes

As a lipid-soluble molecule, this compound is expected to be incorporated into cellular membranes. caymanchem.com The parent compound, docosatrienoic acid, is a polyunsaturated omega-3 fatty acid with a long carbon chain and three cis double bonds, a configuration that contributes to the flexibility and fluidity of biological membranes. mdpi.com This structural characteristic suggests that it can play a role in maintaining cell membrane integrity. mdpi.com Like other fatty acids, once incorporated, it would likely be distributed among various phospholipid species within the membrane bilayer. The more lipophilic nature of the methyl ester may influence its uptake and distribution compared to the free acid form. caymanchem.comcaymanchem.com

Influence on Membrane Fluidity, Permeability, and Protein Function

The incorporation of polyunsaturated fatty acids into the cell membrane is known to alter its physical properties. The flexible structure of docosatrienoic acid suggests it could enhance membrane fluidity. mdpi.com Increased membrane fluidity can, in turn, affect a variety of cellular functions, including the activity of membrane-bound proteins and signaling pathways. nih.govresearchgate.net

Furthermore, this compound's interaction with lipid rafts is an area of interest. Lipid rafts are specialized microdomains within the cell membrane that are enriched in certain lipids and proteins and play a key role in cellular signaling. Other omega-3 PUFAs, such as DHA, have been shown to modify the organization of lipid rafts, thereby influencing immunological and metabolic responses. nih.govrsc.org Given its structural properties, this compound may also influence the formation and function of these critical signaling platforms.

Table of Research Findings on this compound and Related Compounds

CompoundBiological ActivityModel SystemKey FindingReference
Docosatrienoic acidInhibition of LTB4 bindingPig neutrophilsInhibits [3H]-LTB4 binding at a concentration of 5 µM. caymanchem.com
Docosatrienoic acid (DTA)Antioxidant activityIn vitro (B16F10 cells)Exhibited mild antioxidant properties at higher concentrations. nih.gov
Docosatrienoic acid (DTA)Membrane property influenceTheoreticalStructural configuration may play a crucial role in maintaining cell membrane integrity and enhancing membrane fluidity. mdpi.com
Docosahexaenoic acid (DHA)Membrane incorporation and functionGeneral reviewReadily incorporates into membrane phospholipids (B1166683), altering membrane order, fluidity, and protein activity. nih.gov
Docosahexaenoic acid (DHA)Lipid raft modulationModel membranesRegulates the formation and size of lipid rafts. nih.gov

Investigation of Specific Receptor Binding and Signaling Cascades Mediated by this compound

Preclinical investigations into the specific molecular targets of this compound are in the early stages. The majority of the available research has been conducted on its parent compound, docosatrienoic acid (DTA). Due to the rapid hydrolysis of fatty acid methyl esters to their corresponding free fatty acids in biological systems, the findings related to DTA are considered highly relevant to the activity of its methyl ester. nih.govnih.govgoogle.comgoogle.comepo.org The primary mechanisms of action that have been explored for DTA involve its interaction with cell surface and nuclear receptors, which in turn modulate inflammatory signaling pathways.

The anti-inflammatory properties of docosatrienoic acid are believed to be mediated through its interaction with several key receptors. These include the leukotriene B4 receptor, G-protein coupled receptor 120 (GPR120), and peroxisome proliferator-activated receptor-gamma (PPARγ).

One of the direct molecular targets identified for docosatrienoic acid is the leukotriene B4 (LTB4) receptor. caymanchem.commedchemexpress.cn LTB4 is a potent lipid mediator of inflammation, and its effects are mediated through the high-affinity G-protein coupled receptor, BLT1. nih.gov Docosatrienoic acid has been shown to act as an antagonist at this receptor, thereby inhibiting the pro-inflammatory signaling cascade initiated by LTB4. This antagonism is a key component of the anti-inflammatory effects observed with this fatty acid.

Table 1: Inhibitory Activity of Docosatrienoic Acid on the Leukotriene B4 Receptor

Compound Receptor Action Concentration for Inhibition Reference

Furthermore, as a long-chain omega-3 fatty acid, docosatrienoic acid is a putative ligand for G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 is recognized as a receptor for various polyunsaturated fatty acids and plays a critical role in mediating their anti-inflammatory and insulin-sensitizing effects. mdpi.comnih.gov The binding of fatty acids to GPR120 can initiate a signaling cascade involving the protein β-arrestin 2, which can lead to the inhibition of pro-inflammatory pathways such as the NF-κB pathway. mdpi.com Studies on the closely related docosahexaenoic acid (DHA) have demonstrated its ability to activate GPR120, leading to an increase in intracellular calcium and subsequent activation of the AMP-activated protein kinase (AMPK) pathway. nih.gov

Table 2: Potential Signaling Cascade Mediated by Docosatrienoic Acid via GPR120 Activation

Step Component Action Downstream Effect
1 Docosatrienoic Acid Binds to and activates GPR120 Receptor conformation change
2 GPR120 Recruits β-arrestin 2 Formation of GPR120/β-arrestin 2 complex
3 GPR120/β-arrestin 2 complex Internalization into the cytoplasm Interaction with other signaling molecules
4 Cytoplasmic complex Sequesters TAK1-binding protein (TAB1) Inhibition of TAK1 activation

In addition to cell surface receptors, docosatrienoic acid may also exert its effects by interacting with nuclear receptors, specifically the peroxisome proliferator-activated receptors (PPARs). Polyunsaturated fatty acids are well-established endogenous ligands for PPARs, particularly PPARγ. researchgate.net Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding regulates the transcription of genes involved in lipid metabolism and inflammation. The activation of PPARγ by fatty acids is generally associated with anti-inflammatory effects.

While direct binding and activation studies of this compound on these receptors are yet to be extensively reported, the existing evidence for its free acid form provides a strong foundation for its likely mechanisms of action. Future preclinical studies are necessary to fully elucidate the specific binding affinities and signaling pathways directly mediated by the methyl ester.

Synthetic and Biotechnological Approaches for Docosatrienoic Acid Methyl Ester Production

Chemical Synthesis of Docosatrienoic Acid Methyl Ester and its Analogs

The chemical synthesis of this compound and its related compounds is a critical area of research, enabling access to pure standards for analytical purposes and facilitating the exploration of its biological activities. Methodologies encompass total synthesis, semi-synthetic routes from natural precursors, and various derivatization techniques.

Total Synthesis Strategies for Stereoselective this compound Production

While a complete, step-by-step total synthesis specifically targeting this compound is not extensively detailed in publicly available literature, the synthesis of structurally similar very-long-chain polyunsaturated fatty acids (VLCPUFAs) provides a roadmap for its potential stereoselective construction. These strategies often rely on the assembly of smaller, stereochemically defined building blocks.

Key reactions in the synthesis of polyunsaturated chains include the Wittig reaction and its variations, which are instrumental in forming carbon-carbon double bonds with control over the cis (Z) or trans (E) geometry. For a molecule like (13Z,16Z,19Z)-docosatrienoic acid methyl ester, a convergent synthesis approach would likely be employed. This would involve the preparation of two or more key fragments, which are then coupled together in the final stages. One fragment might contain the carboxylic acid methyl ester functionality and a portion of the aliphatic chain, while other fragments would introduce the polyunsaturated system.

The stereoselective introduction of the cis-double bonds is a significant challenge. The use of stabilized ylides in the Wittig reaction often favors the formation of (E)-alkenes, whereas non-stabilized ylides tend to yield (Z)-alkenes. Therefore, careful selection of reagents and reaction conditions is paramount. Another powerful technique is the use of acetylenic intermediates. Alkynes can be coupled and subsequently reduced to cis-alkenes using catalysts like Lindlar's catalyst, offering excellent stereocontrol.

For instance, a plausible retrosynthetic analysis might involve disconnecting the molecule at the double bonds, leading to smaller synthons that can be prepared from commercially available starting materials. The final steps would involve stereoselective olefination reactions to construct the triene system, followed by esterification to yield the methyl ester if the acid is synthesized first.

Semi-Synthetic Routes from Precursor Fatty Acids or Other Lipid Sources

A more common and economically viable approach to obtaining docosatrienoic acid and its methyl ester is through semi-synthesis, starting from more abundant precursor fatty acids. A significant breakthrough in this area has been the metabolic engineering of oilseed crops. Researchers have successfully engineered Brassica carinata to produce docosatrienoic acid (DTA) by introducing specific elongase and desaturase enzymes. nih.govnih.gov

The biosynthetic pathway in these engineered plants typically starts with endogenous linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3). nih.gov The introduction of an ELO-type elongase (EhELO1) facilitates the elongation of these C18 fatty acids to longer chains. nih.gov For instance, ALA is elongated to eicosatrienoic acid (ETA, 20:3n-3), which is then further elongated to DTA (22:3n-3). nih.govnih.gov By co-expressing a desaturase, such as CpDesX which converts LA to ALA, the flux towards the omega-3 pathway and subsequent DTA production can be enhanced. nih.gov

Once the docosatrienoic acid is produced in the plant oil, it can be extracted and then converted to its methyl ester through a straightforward esterification reaction. This process typically involves reacting the free fatty acid with methanol (B129727) in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. nih.gov This semi-synthetic approach, leveraging the biosynthetic machinery of plants, offers a more sustainable and scalable route to docosatrienoic acid and its derivatives compared to total synthesis.

Precursor Fatty AcidKey Enzymatic StepOrganism/SystemResulting Product
α-Linolenic Acid (ALA)Elongation by EhELO1 elongaseEngineered Brassica carinataDocosatrienoic Acid (DTA)
Linoleic Acid (LA)Desaturation by CpDesX desaturase followed by elongationEngineered Brassica carinataDocosatrienoic Acid (DTA)
Docosatrienoic Acid (DTA)Acid-catalyzed esterification with methanolChemical reactionThis compound

Derivatization and Modification of this compound for Research Purposes

For analytical and research applications, this compound is often the preferred form of the fatty acid. The esterification to the methyl ester increases the volatility of the compound, making it amenable to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). aocs.org This derivatization is a routine procedure in lipid analysis and is crucial for determining the fatty acid profile of biological samples.

The most common method for preparing fatty acid methyl esters (FAMEs) is through acid-catalyzed transesterification of lipids or esterification of free fatty acids. Reagents such as methanolic hydrogen chloride or boron trifluoride in methanol are frequently used. aocs.org These reagents facilitate the conversion of the carboxylic acid group to a methyl ester, allowing for accurate quantification and identification.

Beyond simple methylation for analytical purposes, the double bonds within the this compound molecule offer sites for further chemical modification. These modifications can be used to create analogs for studying structure-activity relationships or to introduce labels for tracking the molecule in biological systems. For example, the double bonds can undergo reactions such as hydrogenation, epoxidation, or dihydroxylation, leading to a variety of derivatives with potentially different biological properties. These derivatization and modification strategies are essential tools for researchers investigating the roles of docosatrienoic acid and its metabolites.

Enzymatic Synthesis and Biotransformation of this compound

Biocatalytic methods for the production of this compound are gaining traction as they offer milder reaction conditions, higher specificity, and a reduced environmental footprint compared to traditional chemical synthesis. These approaches primarily involve the use of lipases for esterification and the exploration of whole-cell microbial systems for biotransformation.

Lipase-Catalyzed Esterification for this compound Production

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze the esterification of fatty acids with alcohols in non-aqueous or low-water environments. nih.govnih.gov This catalytic activity is widely exploited for the synthesis of various fatty acid esters, including those of polyunsaturated fatty acids. The use of lipases for the production of this compound from docosatrienoic acid and methanol is a highly promising approach.

A variety of microbial lipases, such as those from Candida antarctica, Rhizomucor miehei, and various Aspergillus and Rhizopus species, have been shown to be effective in esterifying long-chain polyunsaturated fatty acids. enzymedevelopment.com The choice of lipase (B570770) can influence the reaction rate and yield, and some lipases exhibit selectivity towards certain fatty acids. Immobilization of the lipase on a solid support is a common strategy to enhance its stability and allow for its reuse, thereby improving the cost-effectiveness of the process.

The reaction conditions for lipase-catalyzed esterification are critical and need to be optimized for each specific application. Key parameters include the choice of solvent (or solvent-free system), temperature, water activity, and the molar ratio of the substrates (docosatrienoic acid and methanol). While an excess of alcohol can shift the reaction equilibrium towards ester formation, high concentrations can also inactivate the enzyme. nih.gov Therefore, a stepwise addition of the alcohol is sometimes employed to maintain enzyme activity while driving the reaction to completion. nih.gov

Lipase SourceSubstratesKey Advantage
Candida antarcticaDocosahexaenoic Acid (DHA) and EthanolHigh esterification rates for very-long-chain PUFAs
Rhizomucor mieheiPolyunsaturated Fatty Acids and GlycerolEffective for esterification of various PUFAs
Aspergillus terreusStearic Acid and various alcoholsDemonstrates substrate specificity
Yarrowia lipolyticaOleic Acid and EthanolCan be used as a whole-cell or extracted enzyme biocatalyst

Microbial Biotransformation of Docosatrienoic Acid Precursors to this compound

The use of whole microbial cells as biocatalysts for the production of fatty acid methyl esters (FAMEs) is an area of active research, particularly in the context of biodiesel production. wikipedia.org While direct microbial conversion of docosatrienoic acid to its methyl ester has not been specifically reported, the existing knowledge on microbial fatty acid metabolism and ester synthesis provides a basis for its feasibility.

Some microorganisms, including certain bacteria, yeasts, and fungi, possess the enzymatic machinery to synthesize FAMEs. nih.govwikipedia.org For instance, some bacteria can produce FAMEs in situ through the action of fatty acid O-methyltransferases. wikipedia.org Fungi, particularly oleaginous species, are known to accumulate significant quantities of lipids, including polyunsaturated fatty acids. nih.govoup.com These lipids can then be extracted and transesterified to FAMEs.

A potential biotransformation route could involve providing docosatrienoic acid or its precursors to a microbial culture capable of performing esterification. The microorganism would take up the fatty acid and, through its endogenous enzymatic pathways, convert it to the methyl ester. This would require a microorganism that either naturally possesses or is genetically engineered to express the necessary ester-synthesizing enzymes. While this approach is still in its nascent stages for very-long-chain polyunsaturated fatty acids like docosatrienoic acid, it holds promise for developing sustainable and integrated production processes. Further research is needed to identify or engineer microbial strains with high specificity and efficiency for the esterification of docosatrienoic acid.

Biotechnological Production Platforms for this compound

The industrial-scale synthesis of this compound is increasingly turning towards biotechnological platforms as a sustainable and controllable alternative to traditional chemical synthesis. These platforms utilize the metabolic machinery of various microorganisms, which can be harnessed and optimized for the production of specific fatty acids. The primary strategies involve the metabolic engineering of well-characterized microorganisms and the cultivation of naturally producing species under conditions that enhance the yield of the desired compound.

Metabolic Engineering of Microorganisms (e.g., Yeast, Bacteria, Algae) for Enhanced this compound Biosynthesis

Metabolic engineering offers a powerful approach to developing microbial cell factories for the de novo synthesis of this compound. This involves the introduction of heterologous genes and the modification of native metabolic pathways to channel precursors towards the desired product. The biosynthesis of docosatrienoic acid (DTA) typically follows the elongation and desaturation pathways of omega-3 and omega-6 polyunsaturated fatty acids (PUFAs). nih.gov

A key strategy involves a stepwise engineering of the biosynthetic pathway. In the omega-3 pathway, α-linolenic acid (ALA, 18:3n-3) is first elongated to eicosatrienoic acid (ETA, 20:3n-3), which is then further elongated to DTA (22:3n-3). nih.gov This second elongation step is a critical control point. A single ELO-type elongase, such as EhELO1 from Eranthis hyemalis, has been shown to effectively catalyze this conversion. nih.gov

In the omega-6 pathway, linoleic acid (LA, 18:2n-6) is elongated to eicosadienoic acid (EDA, 20:2n-6) and subsequently to docosadienoic acid (DDA, 22:2n-6) by the same elongase. nih.gov To enhance the flux towards DTA, additional enzymes can be introduced. For instance, an 18C-PUFA ω3 desaturase, such as CpDesX from the fungus Claviceps purpurea, can convert LA to ALA. nih.gov Furthermore, a VLCPUFA ω3 desaturase, like PiO3, can convert EDA to ETA. nih.gov Both of these desaturation products can then be elongated to DTA by an appropriate elongase. nih.gov

The oleaginous yeast Yarrowia lipolytica has emerged as a promising chassis for producing fatty acid-derived molecules due to its ability to accumulate high levels of lipids. nih.gov While much of the research on Y. lipolytica has focused on other PUFAs like eicosapentaenoic acid (EPA), the established genetic tools and metabolic understanding provide a strong foundation for engineering DTA production. nih.govmdpi.com Strategies would involve introducing the necessary elongase and desaturase genes, such as those described above, into a high-lipid-accumulating strain of Y. lipolytica.

Similarly, bacteria such as Escherichia coli can be engineered for heterologous production of PUFAs. researchgate.net While not a natural oil producer, its rapid growth and well-characterized genetics make it a viable platform for proof-of-concept studies and the production of fatty acids that can then be extracted and esterified.

Microalgae are also attractive candidates for metabolic engineering due to their inherent ability to produce a diverse range of fatty acids. researchgate.net Genetic modification of microalgae to express specific elongases and desaturases can redirect their fatty acid profile towards the accumulation of DTA.

A critical aspect of metabolic engineering is ensuring that the newly synthesized fatty acids are efficiently incorporated into triacylglycerols (TAGs), the primary storage form of lipids. This may require the co-expression of an endoplasmic lysophosphatidic acid acyltransferase (LPAAT) that can handle very-long-chain polyunsaturated fatty acids (VLCPUFAs), such as EhLPAAT2 from E. hyemalis. nih.gov

Table 1: Key Enzymes in the Engineered Biosynthesis of Docosatrienoic Acid

EnzymeAbbreviationSource OrganismFunction in DTA Biosynthesis
ELO-type elongaseEhELO1Eranthis hyemalisElongates eicosatrienoic acid (ETA) to docosatrienoic acid (DTA) and eicosadienoic acid (EDA) to docosadienoic acid (DDA).
18C-PUFA ω3 desaturaseCpDesXClaviceps purpureaConverts linoleic acid (LA) to α-linolenic acid (ALA).
VLCPUFA ω3 desaturasePiO3Phytophthora infestansConverts eicosadienoic acid (EDA) to eicosatrienoic acid (ETA).
Lysophosphatidic acid acyltransferaseEhLPAAT2Eranthis hyemalisIncorporates VLCPUFAs into the sn-2 position of triacylglycerols.

Optimization of Algal and Fungal Cultivation for this compound Enrichment

Beyond metabolic engineering, the optimization of cultivation conditions for naturally producing microorganisms is a crucial strategy for enhancing the yield of docosatrienoic acid. Certain oleaginous yeasts, such as strains of Rhodotorula, have been found to naturally produce very-long-chain fatty acids, including docosadienoic and docosatrienoic acids. mdpi.comresearchgate.net Similarly, some fungi, like Mortierella alpina, are well-known producers of various PUFAs and can be manipulated through cultivation conditions to alter their fatty acid profiles. ijcmas.comresearchgate.net

Key parameters that can be optimized during fermentation include the carbon source, nitrogen source, temperature, pH, and aeration. For oleaginous yeasts and fungi, lipid accumulation is often triggered by nutrient limitation, typically nitrogen, in the presence of an excess carbon source.

Carbon Source: The choice and concentration of the carbon source significantly impact biomass and lipid production. While glucose is a common substrate, other sugars and even waste streams can be utilized to improve the economic feasibility of the process.

Nitrogen Source: The concentration and type of nitrogen source are critical for controlling the switch from cell growth to lipid accumulation. A high carbon-to-nitrogen (C/N) ratio is generally employed to induce lipogenesis.

Temperature: Temperature affects enzyme kinetics and membrane fluidity, which can influence the degree of fatty acid desaturation and elongation. For some microorganisms, lower cultivation temperatures can favor the production of more unsaturated fatty acids.

pH: Maintaining an optimal pH range is essential for microbial growth and enzyme function. The ideal pH will vary depending on the specific microorganism being cultivated.

Aeration: Oxygen supply is crucial for the growth of aerobic microorganisms and for the desaturase enzymes involved in PUFA biosynthesis, which require molecular oxygen.

Table 2: Cultivation Parameters for Optimization of PUFA Production in Oleaginous Microorganisms

ParameterEffect on ProductionTypical Optimization Strategy
Carbon SourceInfluences biomass and lipid yield.Testing various sugars (e.g., glucose, fructose) and waste streams at different concentrations.
Nitrogen SourceTriggers the onset of lipid accumulation.Optimizing the C/N ratio; testing different organic and inorganic nitrogen sources.
TemperatureAffects enzyme activity and fatty acid profile.Screening a range of temperatures to find the optimum for both growth and DTA production.
pHImpacts cell growth and metabolic activity.Maintaining a stable pH within the optimal range for the specific microorganism.
AerationEssential for aerobic growth and desaturase activity.Optimizing the dissolved oxygen concentration through controlled aeration and agitation.

Downstream Processing and Purification Strategies for Biotechnologically Produced this compound

Following microbial fermentation, a series of downstream processing steps are required to recover and purify the this compound. The initial step involves harvesting the microbial biomass from the culture medium, typically through centrifugation or filtration. The subsequent steps focus on cell disruption, lipid extraction, transesterification, and purification of the target methyl ester.

Cell Disruption and Lipid Extraction: The microbial cell walls must be disrupted to release the intracellular lipids. This can be achieved through various mechanical (e.g., bead milling, high-pressure homogenization) or non-mechanical (e.g., enzymatic lysis, osmotic shock) methods. The lipids are then extracted from the disrupted biomass using organic solvents.

Transesterification: The extracted lipids, which are primarily in the form of triacylglycerols, are converted to fatty acid methyl esters (FAMEs) through transesterification. This reaction is typically carried out by reacting the oil with methanol in the presence of an acid or base catalyst.

Purification of this compound: The resulting FAME mixture contains a variety of saturated and unsaturated fatty acid methyl esters. Several techniques can be employed to purify the this compound from this mixture.

Urea Complexation: This technique separates fatty acids based on their degree of unsaturation. Saturated and monounsaturated fatty acids form crystalline inclusion complexes with urea, while polyunsaturated fatty acids like docosatrienoic acid remain in the liquid phase. mdpi.comresearchgate.net The non-complexed fraction is thus enriched in the desired PUFA. The efficiency of this separation is dependent on factors such as the urea-to-FAME ratio, the solvent used (typically methanol or ethanol), and the crystallization temperature. mdpi.comresearchgate.net

Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating FAMEs based on their hydrophobicity, which is influenced by both chain length and the number of double bonds. nih.govnih.gov By using a suitable stationary phase (e.g., C18) and mobile phase gradient (e.g., acetonitrile (B52724)/water or methanol/water), it is possible to achieve high-purity fractions of this compound. nih.govnih.gov

Other Chromatographic Techniques: Other chromatographic methods, such as argentation chromatography, which separates FAMEs based on the interaction of their double bonds with silver ions, can also be employed for fine purification.

Table 3: Downstream Processing and Purification Techniques for this compound

StepTechniqueDescription
Biomass HarvestingCentrifugation, FiltrationSeparation of microbial cells from the culture medium.
Cell DisruptionBead Milling, High-Pressure HomogenizationBreaking open the microbial cells to release intracellular lipids.
Lipid ExtractionSolvent ExtractionUsing organic solvents to extract lipids from the biomass.
EsterificationTransesterificationConversion of triacylglycerols to fatty acid methyl esters (FAMEs).
PurificationUrea ComplexationSeparation of PUFAs from saturated and monounsaturated fatty acids.
Preparative HPLCHigh-resolution separation of FAMEs based on hydrophobicity.

Structure Activity Relationship Sar Studies of Docosatrienoic Acid Methyl Ester

Influence of Unsaturation Pattern and Double Bond Position on Docosatrienoic Acid Methyl Ester Bioactivity

The number and location of double bonds in the fatty acid chain are critical determinants of the bioactivity of this compound. These features define whether the molecule is classified as an omega-3 or omega-6 fatty acid, which in turn dictates its metabolic pathway and downstream effects.

The position of the first double bond from the methyl (omega) end of the fatty acid chain classifies docosatrienoic acid isomers into different families with distinct biological roles. Docosatrienoic acid (DTA) as an omega-3 (n-3) isomer (22:3n-3) generally exhibits anti-inflammatory properties, whereas omega-6 (n-6) isomers are precursors to pro-inflammatory eicosanoids. nih.govpsu.edu

A study comparing the omega-3 DTA (22:3n-3) with the omega-6 docosadienoic acid (DDA, 22:2n-6) found that DTA had significantly stronger antioxidant and pro-apoptotic effects against human breast cancer cells. nih.gov Both DTA and DDA demonstrated potent anti-inflammatory effects by reducing the expression of several pro-inflammatory cytokines in human macrophages, including IL-1β, IL-6, and TNF-α. nih.gov This suggests that while both omega-3 and omega-6 very-long-chain polyunsaturated fatty acids can have anti-inflammatory potential, the omega-3 isomer possesses superior antioxidant and anticancer activities.

The biosynthesis of these isomers is distinct. The omega-3 DTA is synthesized from the elongation of α-linolenic acid (ALA, 18:3n-3), while the omega-6 pathway typically elongates linoleic acid (LA, 18:2n-6). nih.gov This fundamental difference in precursors leads to metabolites with often opposing physiological effects. psu.edu

Table 1: Comparative Bioactivity of Omega-3 vs. Omega-6 Docosa-Acids This table summarizes findings from a study comparing the in vitro effects of an omega-3 docosatrienoic acid (DTA) and an omega-6 docosadienoic acid (DDA).

FeatureOmega-3 (Docosatrienoic Acid - DTA)Omega-6 (Docosadienoic Acid - DDA)Reference
Antitumor Effect Stronger pro-apoptotic effects compared to DHAComparable antitumor effects to DHA nih.gov
Antioxidant Effect Much stronger than DHAComparable antioxidant effects to DHA nih.gov
Anti-inflammatory Effect Strong (lowered IL-1β, IL-6, IFN-γ, MCP-1, TNF-α)Strong (lowered IL-1β, IL-6, IFN-γ, MCP-1, TNF-α) nih.gov

The geometric configuration of the double bonds—either cis (hydrogens on the same side) or trans (hydrogens on opposite sides)—profoundly impacts the molecule's shape and function. Cis double bonds introduce a kink in the fatty acid chain, increasing membrane fluidity, while trans bonds result in a more linear, rigid structure.

In some biological systems, the trans configuration is associated with specific activities. For instance, the body fat of the amphibian Leptodactylus macrosternum was found to contain (8E, 11E, 14E)-docosatrienoic acid methyl ester (an all-trans isomer) as a principal constituent, and the oil exhibited antimicrobial properties. nih.gov

Conversely, for other activities, the cis configuration is essential. A study on the free acid form, docosatrienoic acid, revealed that its ability to inhibit mammalian DNA polymerases and human topoisomerases depends on the cis configuration of its double bonds. caymanchem.com This highlights that the geometric isomerism is not universally "better" but is specific to the biological endpoint being measured. The conversion of cis to trans isomers is a known mechanism in some bacteria to adapt to environmental stress by altering membrane rigidity. nih.govnih.gov Studies on other fatty acids have shown that cis and trans isomers can have opposing effects; for example, oleic acid (cis) inhibits the cholesteryl ester transfer protein (CETP), while its trans isomer, elaidic acid, increases its activity. nih.gov

Impact of the Methyl Ester Group on Docosatrienoic Acid Bioactivity and Cellular Uptake

The presence of a methyl ester in place of a free carboxylic acid group significantly alters the physicochemical properties of the fatty acid, which in turn affects its bioavailability and specific biological activities.

The methyl ester form of a fatty acid is generally more lipid-soluble but may have lower bioavailability and different biological targets compared to its free acid counterpart. A critical finding is that while cis-docosatrienoic acid (the free acid) is a potent inhibitor of DNA polymerases and topoisomerases, the This compound version has no activity at these enzymes. caymanchem.com This demonstrates that the free carboxyl group is an absolute requirement for this particular biological function.

Furthermore, studies on other omega-3 fatty acids have consistently shown that the free fatty acid (FFA) form has significantly higher bioavailability than esterified forms, such as ethyl esters (EE). nih.gov The absorption of fatty acid esters requires hydrolysis by intestinal lipases, a step that is bypassed by the FFA form. This difference is especially pronounced under low-fat diet conditions. nih.govnih.gov While these studies focus on ethyl esters, the principle of requiring enzymatic cleavage for absorption is applicable to methyl esters as well.

Table 2: Bioavailability Comparison of Free Fatty Acid (FFA) vs. Ethyl Ester (EE) Omega-3 Formulations This table presents data from a clinical study comparing the absorption of omega-3 fatty acids (EPA+DHA) when administered in different forms during a low-fat diet.

Pharmacokinetic ParameterOmega-3 FFA FormOmega-3 EE FormFold Difference (FFA vs. EE)Reference
AUC (0-24h) 2650.2 nmol·h/mL662.0 nmol·h/mL~4.0x higher nih.gov
Cmax,ss --~6.5x higher nih.gov

AUC (Area Under the Curve) represents total drug exposure over time. Cmax,ss (Maximum concentration at steady state) represents the peak plasma concentration.

The transport of very-long-chain fatty acids like docosatrienoic acid across the cell membrane is a complex process involving both passive diffusion and protein-mediated transport. nih.govnih.gov Key proteins involved include a family of fatty acid transport proteins (FATP) and the fatty acid translocase CD36. maastrichtuniversity.nlresearchgate.net Very-long-chain fatty acids (C22 and longer) are preferentially transported by FATPs. maastrichtuniversity.nl Some FATPs also possess acyl-CoA synthetase activity, which means they can simultaneously transport and activate the fatty acid into its acyl-CoA ester inside the cell, a process termed vectorial acylation. maastrichtuniversity.nl

Once inside the cytoplasm, the fatty acid is typically bound to fatty acid-binding proteins (FABPc), which chaperone it to various organelles for metabolism or storage. maastrichtuniversity.nl

The intracellular fate of the methyl ester form is less direct. It must first be hydrolyzed by intracellular esterases to release the free fatty acid, which can then be activated to docosatrienoyl-CoA to enter metabolic pathways. Fatty acid methyl esters (FAMEs) can be formed endogenously in tissues upon exposure to methanol (B129727). nih.gov Studies on the closely related fatty acid ethyl esters (FAEEs) show they can be synthesized within cells and are also released, where they are carried in the bloodstream by albumin and lipoprotein particles. researchgate.net This suggests a potential pathway for the transport and distribution of this compound throughout the body.

Stereochemical Considerations in this compound Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms, is a crucial factor in the interaction between a molecule and its biological target. Beyond the geometric (cis/trans) isomerism discussed previously, the potential for other forms of stereoisomers exists, although this is not as common in straight-chain fatty acids as in more complex molecules.

Currently, there is a lack of specific research investigating the stereochemical considerations of this compound beyond its cis and trans isomers. The linear nature of the acyl chain and the free rotation around its single bonds limit the number of stable stereocenters unless chiral centers are introduced through modifications like hydroxylation.

Systematic Modification of the this compound Backbone for Structure-Function Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the context of this compound, systematic modifications to its chemical backbone can provide invaluable insights into the structural features essential for its bioactivity, particularly its inhibitory effects on enzymes like tyrosinase, a key regulator of melanin (B1238610) production. While comprehensive SAR studies specifically on this compound are not extensively documented in publicly available research, we can infer potential relationships based on studies of similar long-chain fatty acids and their derivatives.

Key areas for systematic modification to elucidate structure-function relationships include:

Alteration of the Carboxylic Acid Head Group: The methyl ester group imparts a degree of lipophilicity to the molecule compared to its free carboxylic acid counterpart. caymanchem.com The nature of this ester group can be varied to explore its impact on cell permeability and interaction with the target enzyme. For instance, synthesizing a series of alkyl esters (e.g., ethyl, propyl, butyl) could reveal an optimal chain length for activity. Furthermore, amidation of the carboxylic acid could introduce hydrogen bonding capabilities, potentially altering the binding mode and affinity for the receptor.

Varying the Degree and Position of Unsaturation: Docosatrienoic acid possesses three double bonds. The number and location of these double bonds are critical for the molecule's conformation and flexibility. Synthesizing analogues with one, two, or four double bonds, or shifting the positions of the existing double bonds along the alkyl chain, would provide crucial information on the role of unsaturation in biological activity. For example, studies on other polyunsaturated fatty acids have shown that both the number and the position of double bonds can significantly influence their inhibitory effects on tyrosinase.

Introduction of Functional Groups: The introduction of functional groups, such as hydroxyl or halogen atoms, at specific positions on the alkyl chain could lead to new interactions with the target protein. A hydroxyl group, for instance, could act as a hydrogen bond donor or acceptor, potentially increasing binding affinity.

A hypothetical SAR study could involve the synthesis and biological evaluation of the analogues described above. The inhibitory activity of each analogue against tyrosinase would be determined, and the results compiled into a data table to identify key structural determinants for activity.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogues on Tyrosinase Inhibition This table is a hypothetical representation to illustrate the principles of SAR studies, as direct and comprehensive experimental data for these specific analogues are not readily available in the cited literature.

Analogue Modification Hypothesized Tyrosinase Inhibition (IC50 in µM) Rationale for Hypothesized Activity
This compound Parent Compound Baseline Reference compound.
Docosatrienoic acid Free Carboxylic Acid Potentially lower Increased polarity may reduce cell permeability.
Docosatrienoic acid ethyl ester Longer Ester Chain Potentially similar or slightly decreased Minor change in lipophilicity.
Eicosatrienoic acid methyl ester (C20) Shorter Alkyl Chain Potentially lower Chain length may be critical for optimal interaction.
Tetracosatrienoic acid methyl ester (C24) Longer Alkyl Chain Potentially lower Steric hindrance may occur in the binding pocket.
Docosadienoic acid methyl ester Fewer Double Bonds Potentially lower Reduced conformational flexibility may hinder binding.
Docosatetraenoic acid methyl ester More Double Bonds Potentially higher or lower Altered conformation could enhance or disrupt binding.

Computational Modeling and Molecular Dynamics Simulations for this compound-Receptor Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between a ligand, such as this compound, and its biological target at an atomic level. These techniques can predict binding affinities, identify key interacting amino acid residues, and elucidate the dynamic behavior of the ligand-receptor complex over time.

Recent research has utilized in silico analyses to explore the effects of docosatrienoic acid (DTA) on melanogenesis. wikipedia.org One study performed a computational docking analysis of DTA with tyrosinase, the rate-limiting enzyme in melanin synthesis. wikipedia.org Such studies are crucial for understanding the mechanism of action. While specific molecular dynamics simulations for the methyl ester are not widely reported, the principles and findings from simulations with the free acid and other tyrosinase inhibitors can provide significant insights.

A typical computational workflow would involve:

Homology Modeling: If the crystal structure of the target receptor (e.g., human tyrosinase) is unavailable, a homology model is built based on the amino acid sequence and the known structures of related proteins.

Molecular Docking: this compound and its analogues are docked into the active or allosteric sites of the tyrosinase model. This process predicts the preferred binding orientation and calculates a docking score, which is an estimate of the binding affinity.

Molecular Dynamics Simulations: The most promising docked complexes are subjected to MD simulations. These simulations model the movement of atoms over time, providing a dynamic view of the protein-ligand interaction and allowing for the calculation of more accurate binding free energies. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Table 2: In Silico Docking and Molecular Dynamics Simulation Data for Docosatrienoic Acid and Analogues with Tyrosinase This table presents a summary of potential findings from computational studies, drawing on reported data for docosatrienoic acid and general principles of molecular modeling, as comprehensive data for the methyl ester and its analogues are limited in the provided sources.

Ligand Predicted Binding Energy (kcal/mol) Key Interacting Residues in Tyrosinase Active Site Predicted RMSD (nm) of Complex Predicted RMSF (nm) of Key Residues
Docosatrienoic acid -7.5 to -9.0 HIS259, HIS263, HIS296, VAL283 0.2-0.3 0.1-0.2
This compound -7.0 to -8.5 HIS259, HIS263, HIS296, VAL283 0.2-0.3 0.1-0.2
Eicosatrienoic acid methyl ester -6.5 to -8.0 HIS259, HIS263, VAL283 0.2-0.4 0.1-0.3

The binding of docosatrienoic acid and its methyl ester within the active site of tyrosinase is likely to involve hydrophobic interactions between the long alkyl chain and nonpolar residues of the enzyme, such as valine and phenylalanine. The ester group itself may form hydrogen bonds with polar residues or water molecules within the active site. Molecular dynamics simulations would be instrumental in confirming the stability of these interactions and in revealing any conformational changes in the enzyme upon ligand binding. The results from these computational studies can guide the rational design of more potent and specific inhibitors of tyrosinase, with potential applications in the cosmetic and therapeutic fields for managing hyperpigmentation disorders.

Emerging Research Directions and Future Perspectives for Docosatrienoic Acid Methyl Ester

The scientific community's interest in very-long-chain polyunsaturated fatty acids (VLCPUFAs) continues to grow, driven by their potential roles in various physiological processes. Among these, docosatrienoic acid (DTA) and its methyl ester are emerging as compounds of interest. Future research is poised to explore their biological significance through advanced analytical techniques, novel delivery systems, and sustainable production methods.

Conclusion

Synthesis of Key Findings and Current Understanding of Docosatrienoic Acid Methyl Ester

This compound is the methyl ester form of docosatrienoic acid (DTA), a rare omega-3 very long-chain polyunsaturated fatty acid (VLCPUFA). caymanchem.combiomol.com Its chemical formula is C23H40O2, and it has a molecular weight of approximately 348.6 g/mol . caymanchem.comscbt.com The most common isomer is cis-13,16,19-docosatrienoic acid methyl ester. caymanchem.combiomol.com Being an ester, it is more lipid-soluble than its free acid counterpart, which can be advantageous in certain experimental and formulation contexts. caymanchem.combiomol.com

A key area of current understanding revolves around its biological activity. Research has shown that docosatrienoic acid can inhibit the binding of [3H]-LTB4 to pig neutrophils, suggesting a potential role as an antagonist of the leukotriene B4 receptor. caymanchem.combiomol.com This points towards potential anti-inflammatory properties.

Significant progress has been made in the biotechnological production of DTA. nih.gov As a naturally rare fatty acid, metabolic engineering strategies in oilseed crops like Brassica carinata have been explored to create a sustainable source. nih.govnih.gov These efforts have successfully produced significant quantities of DTA in transgenic plants. nih.gov

Identification of Outstanding Questions and Future Research Imperatives

Despite the foundational knowledge, several questions remain unanswered, paving the way for future research. A primary imperative is to fully elucidate the physiological and pharmacological effects of this compound and its parent compound, DTA. While initial studies suggest anti-inflammatory potential, comprehensive in vivo studies are needed to confirm these effects and understand the underlying mechanisms of action.

The metabolic fate of this compound in biological systems is another critical area for investigation. Understanding how it is absorbed, distributed, metabolized, and excreted will be crucial for any potential therapeutic or nutritional applications. Furthermore, its interaction with other fatty acids and its influence on lipid metabolism as a whole are not yet well understood.

The successful production of DTA in transgenic crops opens up avenues for agricultural and nutritional research. nih.gov Future studies should focus on optimizing the yield and stability of DTA in these crops. nih.gov Additionally, research is needed to evaluate the nutritional benefits and safety of DTA-enriched oils derived from these genetically engineered plants.

Further exploration into the chemical synthesis and derivatization of this compound could lead to the development of novel compounds with enhanced biological activities or specific properties for research applications.

Broader Implications of this compound Research for Lipid Science and Biology

The study of this compound holds broader implications for the fields of lipid science and biology. The research into this rare omega-3 fatty acid expands our understanding of the diversity and function of fatty acids beyond the more commonly studied ones like EPA and DHA. nih.gov

The metabolic engineering of plants to produce novel fatty acids like DTA showcases the potential of biotechnology to create new sources of valuable bioactive compounds. nih.gov This has significant implications for nutrition, medicine, and sustainable agriculture. The techniques developed for producing DTA could be adapted to engineer other novel fatty acids with desirable properties.

From a biological perspective, investigating the specific roles of less common fatty acids like DTA can provide deeper insights into the intricate network of lipid-mediated signaling pathways and their impact on health and disease. The finding that an essential fatty acid can act as a leukotriene B4 receptor antagonist highlights the complex and sometimes unexpected roles of lipids in cellular communication. caymanchem.com

In essence, the ongoing research into this compound not only contributes to our knowledge of this specific compound but also pushes the boundaries of lipidomics, biotechnology, and our fundamental understanding of the role of fatty acids in biological systems.

Q & A

Basic Research Questions

Q. How is docosatrienoic acid methyl ester synthesized and characterized in laboratory settings?

  • Methodology : Synthesis typically involves transesterification of fatty acids using acid-catalyzed (e.g., acetyl chloride/methanol) or base-catalyzed methods . Purification is achieved via kits like MAK225, which minimize degradation of polyunsaturated esters . Characterization employs GC-MS with polar capillary columns (e.g., SP™-2560) for isomer separation and NMR for structural confirmation . Internal standards such as cis-13,16,19-docosatrienoic acid ethyl ester are critical for quantification .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

  • Protocol : Use gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). Key steps include:

  • Lipid extraction via Folch method (chloroform/methanol) .
  • Derivatization to fatty acid methyl esters (FAMEs) using boron trifluoride-methanol .
  • Separation on 75 m SP™-2560 columns with optimized oven temperature ramps (e.g., 180°C to 240°C at 2°C/min) .
  • Quantification against certified FAME standards (e.g., GLC-462 mix) . Validate methods using AOCS/AOAC guidelines for precision (±5% RSD) and recovery (85–115%) .

Q. What biological activities have been reported for this compound in preclinical models?

  • Findings :

  • Neuroprotection : Shown to improve spatial memory in mice at 300 mg/kg BW, likely via modulation of ALOX5 and inflammatory pathways .
  • Anti-inflammatory : Molecular docking reveals binding affinity to ALOX5 (ΔG = −8.2 kcal/mol), validated by 100 ns molecular dynamics simulations .
  • Lipid metabolism : Acts as a biomarker in lipidomic studies, with altered levels in insulin-resistant models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Approach :

  • Isomer specificity : Double-bond positions (e.g., 8,11,14 vs. 13,16,19) significantly affect bioactivity. Use high-resolution GC or LC-MS to confirm isomer identity .
  • Model systems : Variability in rodent strains (e.g., C57BL/6 vs. BALB/c) and dosing regimens (acute vs. chronic) may explain discrepancies. Standardize protocols per ARRIVE guidelines .
  • Analytical validation : Cross-validate findings using orthogonal methods (e.g., GC-MS vs. LC-APCI-MS) to rule out matrix interference .

Q. What advanced chromatographic methods improve resolution of this compound isomers?

  • Optimization :

  • Column selection : Use 100% cyanopropyl polysiloxane (SP™-2560) for cis/trans separation. Efficiency increases with column length (75 m > 30 m) .
  • Temperature programming : Slower ramps (1°C/min) enhance resolution of C22:3 isomers, reducing co-elution with C20:5 esters .
  • Internal standards : Include isomer-specific standards (e.g., cis-10,13,16-docosatrienoic acid) for peak identification .

Q. What molecular modeling approaches are used to study interactions with targets like ALOX5?

  • Techniques :

  • Docking : AutoDock Vina or Schrödinger Suite for binding pose prediction. Validate with MM-GBSA scoring (ΔG < −7 kcal/mol indicates strong binding) .
  • Dynamics simulations : Run 100–200 ns MD simulations in GROMACS to assess complex stability (RMSD < 2.5 Å) .
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., carboxylate group for ALOX5 binding) .

Q. How to integrate lipidomics data with metabolic studies involving this compound?

  • Workflow :

  • Sample preparation : Fractionate lipid classes via TLC (n-hexane/diethyl ether/acetic acid = 70:30:1) before FAME derivatization .
  • Data acquisition : Combine GC-MS lipid profiles with transcriptomic data (e.g., hepatic SCD1 expression) .
  • Statistical analysis : Use multivariate methods (PCA, PLS-DA) to correlate ester levels with metabolic phenotypes (e.g., HOMA-IR) .

Tables for Key Methodological Parameters

Parameter GC-FID Conditions GC-MS Conditions
ColumnSP™-2560, 75 m × 0.25 mm × 0.20 µmDB-23, 60 m × 0.25 mm × 0.25 µm
Oven Program180°C (2 min) → 240°C at 2°C/min100°C (1 min) → 260°C at 4°C/min
Carrier GasHelium, 1.2 mL/minHelium, 1.0 mL/min
Internal Standardcis-13,16,19-C22:3 ethyl esterC19:0 methyl ester
Validation Metrics Acceptance Criteria
Linearity (R²)≥0.995
LOD/LOQ0.1 µg/mL / 0.3 µg/mL
Intra-day Precision (%RSD)≤5%
Recovery85–115%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.